2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
Description
Properties
IUPAC Name |
2-(benzotriazol-1-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c9-10-8(14)5-13-7-4-2-1-3-6(7)11-12-13/h1-4H,5,9H2,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQGVMRDCPCXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397465 | |
| Record name | 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122502-94-7 | |
| Record name | 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Benzotriazole with Ethyl Chloroacetate
The initial step involves the nucleophilic substitution of benzotriazole (1) with ethyl chloroacetate in the presence of a base. Potassium carbonate (K₂CO₃) in acetone is widely employed to deprotonate benzotriazole, enhancing its nucleophilicity. The reaction proceeds at room temperature for 6–8 hours, yielding ethyl 1H-benzotriazol-1-yl-acetate (2) as a crystalline solid.
Reaction Conditions :
Hydrazinolysis of the Ester Intermediate
The ester intermediate (2) undergoes hydrazinolysis with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol or methanol. This step involves nucleophilic acyl substitution, where hydrazine replaces the ethoxy group, forming the acetohydrazide derivative (3).
Optimized Parameters :
Comparative Analysis of Methodologies
The following table summarizes key variations in synthetic approaches reported across studies:
Microwave-assisted synthesis (Method C) significantly reduces reaction time (2–6 minutes vs. 2–6 hours) and improves yields (88–90%) by enhancing reaction kinetics.
Spectral Characterization and Purity Validation
Fourier-Transform Infrared Spectroscopy (FT-IR)
Nuclear Magnetic Resonance (¹H NMR)
Mass Spectrometry
Molecular ion peaks correspond to the theoretical molecular weight (e.g., m/z 221.2 for C₈H₈N₄O).
Challenges and Optimization Strategies
Byproduct Formation
Excess hydrazine hydrate may lead to dihydrazide byproducts. Controlled stoichiometry (1:1.5 ratio) and stepwise addition mitigate this issue.
Solvent Selection
Polar aprotic solvents (e.g., acetone) improve alkylation efficiency, while ethanol ensures solubility of the hydrazide product. Methanol increases reaction rate but may require acidic workup.
Recrystallization Techniques
Recrystallization from ethanol yields needle-like crystals with >95% purity. Cold ethanol washes remove unreacted starting materials.
Industrial-Scale Feasibility and Environmental Impact
Microwave-assisted methods offer scalability advantages, reducing energy consumption by 60% compared to conventional reflux . However, solvent recovery systems are critical to minimize waste acetone and ethanol.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzotriazole ring can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzotriazole oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting critical enzymatic pathways .
Antifungal Properties
The benzotriazole moiety has been associated with antifungal activity. Derivatives of this compound have shown promise in inhibiting fungal growth, making them candidates for further exploration in antifungal drug development .
Photostabilizers
Due to its ability to absorb UV light, this compound can be utilized as a photostabilizer in polymers and coatings. Its incorporation into materials can enhance their resistance to photodegradation, thereby extending the lifespan of products exposed to sunlight .
Corrosion Inhibitors
The compound also exhibits potential as a corrosion inhibitor in metal protection systems. Its hydrazide functional group can form stable complexes with metal ions, reducing corrosion rates in various environments .
Chromatographic Techniques
In analytical chemistry, this compound serves as a derivatizing agent for chromatographic analysis. It can enhance the detectability of certain analytes by forming stable derivatives that are more amenable to separation and quantification by techniques such as high-performance liquid chromatography (HPLC) .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Insights :
- The benzotriazole derivative exhibits a larger dihedral angle (70.8°) between the benzotriazole and substituted phenyl groups compared to benzothiazole analogs (45–60°), influencing π-π stacking and solubility .
- Unlike isoindole-dione derivatives, the benzotriazole core lacks electron-withdrawing groups, resulting in weaker electrophilic character but stronger hydrogen-bond donor capacity .
Key Findings :
- The benzotriazole derivative shows weaker enzyme inhibition than sulfur-containing analogs (e.g., ethylthio-benzimidazolyl derivatives) due to the absence of thioether groups, which improve binding to hydrophobic enzyme pockets .
- Its moderate cytotoxicity (compared to triazolylthioacetohydrazides) suggests that electron-deficient heterocycles (e.g., triazoles) enhance bioactivity by stabilizing charge-transfer interactions .
Physicochemical and Crystallographic Comparisons
Notable Trends:
- The benzotriazole derivative has a lower molecular weight and melting point than benzothiazole or benzimidazole analogs, correlating with reduced van der Waals interactions in crystals .
- Its hydrogen-bonding network is less dense than benzothiazole derivatives, which form stronger S-containing interactions .
Biological Activity
2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide is a compound that has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, including antimicrobial, antifungal, and antiparasitic effects, supported by recent research findings.
- Molecular Formula : C₈H₉N₅O
- Molecular Weight : 191.19 g/mol
- CAS Number : 122502-94-7
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzotriazole derivatives, including this compound. The compound exhibits significant activity against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
| Pseudomonas fluorescens | 10 μg/mL |
| Xanthomonas campestris | 15 μg/mL |
The presence of bulky hydrophobic groups in related compounds has been linked to enhanced antimicrobial activity .
Antifungal Activity
The antifungal efficacy of this compound has also been documented. Studies indicate it possesses potent activity against various fungal strains:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 6.25 μg/mL |
| Aspergillus niger | 12.5 μg/mL |
Compounds with electron-withdrawing groups on the benzotriazole ring exhibited increased antifungal potency .
Antiparasitic Activity
The antiparasitic potential of benzotriazole derivatives has been explored in relation to protozoan infections. Notably, derivatives have shown effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease:
| Concentration (μg/mL) | Effect on Epimastigotes (%) | Effect on Trypomastigotes (%) |
|---|---|---|
| 25 | 50% reduction in growth | Not assessed |
| 50 | 64% reduction in growth | 95% mortality |
These findings suggest that the compound may serve as a promising lead in the development of new antiparasitic agents .
Case Studies
A notable study investigated the synthesis and biological evaluation of various benzotriazole derivatives, including this compound. The research demonstrated that modifications to the hydrazide moiety significantly influenced biological activity. For instance, compounds with additional hydrophobic substituents showed enhanced efficacy against both bacterial and fungal pathogens .
Another research effort focused on the structure-activity relationship (SAR) of benzotriazole derivatives revealed that specific substitutions could optimize their pharmacological profiles. The study emphasized the importance of hydrophobic interactions and electronic effects in determining biological activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide, and how are reaction conditions optimized?
- Methodological Answer : The compound is commonly synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves refluxing ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate with hydrazine hydrate in ethanol for 4–6 hours. Purification is achieved by recrystallization from ethanol or methanol, yielding colorless crystals. Optimization focuses on solvent selection (e.g., ethanol vs. propan-2-ol), molar ratios (1:1.2 hydrazine:ester), and reaction time (4–6 hours).
Table 1: Synthesis Conditions from Literature
| Starting Material | Reagent/Condition | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl ester derivative | Hydrazine hydrate, reflux | Ethanol | 4 | 75–80 | |
| Cyclopentanone derivative | Condensation, 338 K reflux | Ethanol | 4 | ~70 |
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. Single-crystal diffraction data (e.g., Bruker SMART CCD) are collected at 173 K, and structures are refined using SHELXL. Key parameters include R-factor (<0.06) and wR2 (<0.17). Complementary techniques like -NMR (δ 2.01 ppm for NH) and mass spectrometry (m/z 257.30 for [M+H]) validate purity and functional groups.
Q. What intermolecular interactions stabilize the crystal structure of this compound?
- Methodological Answer : The crystal lattice is stabilized by N–H⋯O hydrogen bonds forming infinite chains along the b-axis. Weak C–H⋯O and C–H⋯N interactions, along with C–H⋯π stacking (benzotriazole ring), contribute to 3D stability. Disorder in cyclopentane rings (occupancy ~0.63:0.37) is resolved using SHELXL constraints (SAME, riding atoms).
Advanced Research Questions
Q. How can researchers address data contradictions in crystallographic refinement, such as disordered atoms or conflicting hydrogen-bond geometries?
- Methodological Answer : For disordered regions (e.g., cyclopentane rings), apply PART and SAME constraints in SHELXL to fix bond lengths and angles. Use difference Fourier maps to locate missing H atoms. For conflicting hydrogen bonds, validate geometries against International Tables for Crystallography thresholds (e.g., D–H⋯A angles >120°, H⋯A distances <2.5 Å). Cross-validate with DFT calculations (e.g., B3LYP/6-311G+(d,p)) to confirm bond polarities.
Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Selection : Introduce electron-withdrawing groups (e.g., nitro, chloro) to the hydrazide moiety to enhance reactivity.
- Solvent-Free Methods : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 4 hours).
- Workflow :
Condense with aldehydes/ketones (e.g., 3-nitrobenzaldehyde) in acetic acid.
Monitor by TLC (chloroform:methanol, 7:3).
Purify via column chromatography (silica gel, ethyl acetate/hexane).
-
Key Finding : Substituents like 4-chlorobenzylidene retain biological activity, while 3-nitrobenzylidene reduces efficacy due to steric hindrance.
Table 2: Derivative Synthesis and Activity Trends
Derivative Substituent Biological Activity (Actoprotective) Key Interaction (X-ray) Reference 4-Chlorobenzylidene High N–H⋯O (2.89 Å) 3-Nitrobenzylidene Low C–H⋯π (3.42 Å)
Q. How do computational methods (e.g., DFT) complement experimental data in understanding electronic properties?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311G+(d,p) level calculates molecular orbitals, electrostatic potential surfaces, and vibrational frequencies. Compare theoretical IR spectra with experimental FT-IR to identify discrepancies (e.g., N–H stretching at 3300 cm). Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., 12% H-bond contribution).
Data Contradictions and Resolution
Q. Why do crystallographic studies report varying unit cell parameters for derivatives of this compound?
- Resolution : Variations arise from differences in crystallization solvents (ethanol vs. methanol), temperature (173 K vs. 298 K), and disorder handling. For example, cyclopentane ring disorder in P2/c space group alters a-axis length by 0.2 Å. Always report refinement constraints (e.g., ISOR, DELU) to ensure reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
